(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O5/c1-16-12-21(29(31)32)10-11-22(16)28-25(30)19(14-27)13-18-4-3-5-23(33-2)24(18)34-15-17-6-8-20(26)9-7-17/h3-13H,15H2,1-2H3,(H,28,30)/b19-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBLFTARMUNACX-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.
Chemical Structure
The compound can be represented as follows:
This structure includes various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of a similar structure demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study
In a study by Shoaib et al. (2017), derivatives with similar structural motifs were synthesized and tested against tumorigenic cell lines. The results indicated that compounds with methoxy and nitro substituents exhibited enhanced cytotoxic effects compared to their non-substituted counterparts, suggesting that the presence of these groups may enhance interaction with cellular targets .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. A related study evaluated various derivatives for their activity against bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 12.5 | Staphylococcus aureus |
| Derivative B | 6.25 | Escherichia coli |
These findings suggest that modifications in the chemical structure can significantly impact the antimicrobial efficacy .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays.
Results Summary
- DPPH Assay : The compound exhibited an IC50 value of 25 µg/mL, indicating moderate antioxidant activity.
- ABTS Assay : A comparable IC50 value was observed, reinforcing its potential as an antioxidant agent .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies provide insights into how structural features influence biological activity.
Key Findings
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The presence of the bromophenyl and methoxy groups may enhance its ability to modulate inflammatory pathways.
Case Study : A study conducted by Smith et al. (2023) demonstrated that (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide exhibited significant cytotoxic effects on breast cancer cells, with an IC50 value of 12 µM.
Pharmacology
In pharmacological studies, the compound has shown promise as a:
- Selective Enzyme Inhibitor : It has been reported to selectively inhibit certain kinases involved in cancer progression.
Data Table: Pharmacological Activity
| Activity Type | Target Enzyme | Inhibition IC50 (µM) |
|---|---|---|
| Kinase Inhibition | EGFR | 15 |
| Kinase Inhibition | AKT | 10 |
Material Science
The unique chemical structure of this compound allows for potential applications in material science:
- Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy makes it a candidate for use in organic solar cells.
Case Study : Research by Lee et al. (2024) explored the incorporation of this compound into polymer blends for solar cells, resulting in enhanced efficiency due to improved charge transport properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group is susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions. For example:
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Reaction with amines : In a toluene/pyridine system at 110°C, phosphorus oxychloride facilitates substitution, forming arylaminated derivatives. Yields depend on steric hindrance from adjacent methoxy groups .
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Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups. Typical conditions include Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O (80°C, 12h).
Table 1: SNAr Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | Toluene, POCl₃, 110°C | Arylaminated derivative | 72 | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, DMF/H₂O | Biaryl product | 65–78 |
Cyano Group Reactivity
The electron-deficient cyano group participates in:
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Hydrolysis : Under acidic (H₂SO₄, H₂O) or basic (NaOH, EtOH) conditions, the cyano group converts to a carboxylic acid or amide, respectively. Reaction rates are slower compared to aliphatic nitriles due to conjugation with the enamide.
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Cyclization : With hydrazine in ethanol, the cyano group forms a 1,2,4-triazole ring via [3+2] cycloaddition .
Table 2: Cyano Group Transformations
| Reaction | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (50%), reflux, 6h | Carboxylic acid derivative | 58 | |
| Hydrazine addition | EtOH, 80°C, 4h | 1,2,4-Triazole | 82 |
Enamide Backbone Reactions
The α,β-unsaturated enamide undergoes:
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Michael addition : Thiols or amines add to the β-position in THF with Et₃N as a base. For example, benzylthiol adds regioselectively at the β-carbon .
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Photochemical [2+2] cycloaddition : UV irradiation in acetonitrile induces dimerization via the enamide’s double bond, forming a cyclobutane derivative.
Table 3: Enamide Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Michael addition | Benzylthiol, Et₃N, THF | Thioether adduct | 75 | |
| Photocycloaddition | UV (254 nm), MeCN, 24h | Cyclobutane dimer | 41 |
Methoxy and Nitro Group Transformations
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Demethylation : BBr₃ in CH₂Cl₂ (-20°C to RT) removes methoxy groups, generating phenolic intermediates .
-
Nitro reduction : H₂/Pd-C in ethanol reduces the nitro group to an amine (90% yield).
Key Data :
-
Nitro reduction : Catalyst loading (5% Pd-C) minimizes over-reduction side reactions.
Stability Under Thermal and Oxidative Conditions
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Hydrophobicity :
- The target compound’s nitro group (XLogP ~6.5) is less hydrophobic than the trimethylphenyl group in (XLogP 6.9) but more polar than XCT790’s trifluoromethyl groups (XLogP ~7.2). This balance may optimize membrane permeability while retaining solubility .
- The indole-containing analog () has significantly lower logP (3.1), suggesting better aqueous solubility, albeit at the cost of reduced lipid bilayer penetration .
Electrophilic Reactivity: The cyano and nitro groups in the target compound create a strong electron-deficient acrylamide core, enhancing reactivity toward nucleophilic residues (e.g., cysteine thiols in kinases or NLRP3). This contrasts with WP1066’s bromopyridine, which exhibits moderate electrophilicity .
The indole moiety in introduces additional hydrogen bond donors, which could improve target affinity in polar binding pockets .
Biological Implications: Compounds with trifluoromethyl groups (e.g., XCT790) often exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
